Azodiformic acid barium salt

Description

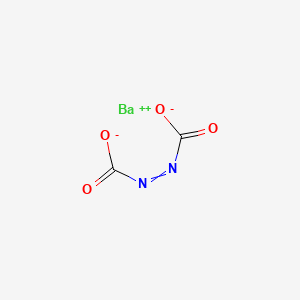

Azodiformic acid barium salt (CAS 3955-25-7) is an inorganic compound derived from azodiformic acid (HOOC–N=N–COOH), where the barium cation replaces hydrogen atoms in the carboxyl groups. It is structurally characterized by the azo (–N=N–) functional group bridging two carboxylic acid moieties, forming a conjugated system. This suggests that azodiformic acid salts, including the barium derivative, may exhibit thermal instability due to the azo group’s propensity for exothermic decomposition.

Properties

Molecular Formula |

C2BaN2O4 |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

barium(2+);N-carboxylatoiminocarbamate |

InChI |

InChI=1S/C2H2N2O4.Ba/c5-1(6)3-4-2(7)8;/h(H,5,6)(H,7,8);/q;+2/p-2 |

InChI Key |

OVGXBOAHXBIRMY-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(N=NC(=O)[O-])[O-].[Ba+2] |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal Decomposition

Azodiformic acid barium salt undergoes thermal decomposition at elevated temperatures, producing barium carbonate (BaCO₃), nitrogen gas (N₂), and carbon dioxide (CO₂). The reaction is represented as:

| Conditions | Products | Observations |

|---|---|---|

| 200–300°C, inert atmosphere | BaCO₃, N₂, CO₂, H₂O | Gas evolution, residual white solid |

This reaction highlights the compound’s instability under heat, a common trait among azo compounds due to the weak N=N bond.

Acid-Base Reactions

The compound reacts with strong acids (e.g., HCl, H₂SO₄) to form azodiformic acid and corresponding barium salts:

| Reactants | Products | pH Sensitivity |

|---|---|---|

| Strong acids (HCl, H₂SO₄) | Azodiformic acid, Ba²⁺ salts | Reaction proceeds at pH < 3 |

The reaction is driven by protonation of the carboxylate groups, destabilizing the barium coordination. Barium’s +2 oxidation state facilitates ionic bonding with anions, a behavior consistent with other barium salts .

Redox Reactions

This compound participates in redox reactions, particularly with reducing agents (e.g., NaBH₄, H₂/Pt), yielding hydrazodicarboxylic acid:

| Reducing Agent | Product | Mechanism |

|---|---|---|

| Hydrogen gas (H₂) | Hydrazodicarboxylic acid | Cleavage of N=N bond to N-N |

| Sodium borohydride | Partially reduced intermediates | Electron transfer to azo group |

The azo group’s electron deficiency makes it susceptible to reduction, a characteristic exploited in synthetic and analytical chemistry.

Analytical Characterization

Key techniques for studying its reactions include:

-

Infrared Spectroscopy (IR): Detects N=N stretching at ~1550 cm⁻¹ and carboxylate C=O at ~1700 cm⁻¹.

-

Thermogravimetric Analysis (TGA): Confirms thermal decomposition profile.

-

Flame Test: Barium ions emit a yellow-green flame, aiding identification .

Reaction Mechanisms

The reactivity of this compound centers on two functional groups:

-

Azo Group (-N=N-):

-

Undergoes reduction to form hydrazine derivatives.

-

Decomposes thermally or photolytically to generate radicals.

-

-

Carboxylate Groups (-COO⁻):

-

Participate in acid-base reactions, releasing CO₂ upon protonation.

-

Comparative Reactivity of Barium Salts

| Property | This compound | Barium Sulfate | Barium Carbonate |

|---|---|---|---|

| Solubility in H₂O | Low | Insoluble | Insoluble |

| Reaction with HCl | Forms azodiformic acid | No reaction (passivation) | Releases CO₂ |

| Thermal Stability | Decomposes at 200–300°C | Stable up to 1580°C | Decomposes at 1300°C |

Comparison with Similar Compounds

Comparison with Similar Barium Salts

The following table summarizes key structural, functional, and safety differences between azodiformic acid barium salt and other barium-containing compounds:

Structural and Functional Differences

- Azo Group vs. Carboxylate/Fatty Acid Chains: this compound’s azo group distinguishes it from carboxylate salts like barium acetate or long-chain fatty acid derivatives (e.g., ditetracosanoic acid barium salt). The azo group’s conjugation system may enable unique redox or photochemical reactivity, unlike the inert hydrocarbon chains in fatty acid salts .

- Thermal Stability: Unlike barium acetate (stable under standard conditions), azodiformic acid salts are prone to explosive decomposition due to the labile azo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.